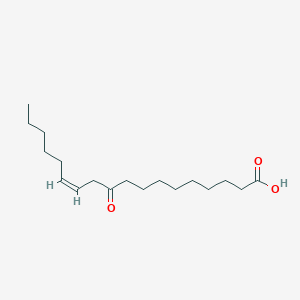
10-keto-12Z-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Keto-12Z-octadecenoic acid is a metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is produced by gut lactic acid bacteria and has been studied for its potential health benefits, particularly in energy metabolism and obesity management .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Keto-12Z-octadecenoic acid can be synthesized through the oxidation of linoleic acid. The process involves the use of specific enzymes produced by gut lactic acid bacteria, such as linoleic acid hydratase .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Gut lactic acid bacteria are cultured under controlled conditions to produce the desired compound. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Keto-12Z-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of other metabolites.
Reduction: The compound can be reduced to form 10-hydroxy-12Z-octadecenoic acid.
Substitution: Specific functional groups in the compound can be substituted under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis from linoleic acid.
Reducing Agents: Employed to convert this compound to its hydroxy derivative.
Major Products:
10-Hydroxy-12Z-octadecenoic acid: A significant product formed through reduction.
Scientific Research Applications
10-Keto-12Z-octadecenoic acid has several applications in scientific research:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its role in energy metabolism and interaction with gut microbiota.
Industry: Used in the production of functional foods and supplements aimed at improving metabolic health.
Mechanism of Action
The compound exerts its effects primarily through the activation of TRPV1, a receptor involved in energy metabolism. Activation of TRPV1 leads to increased noradrenalin turnover in adipose tissues and upregulation of genes related to brown adipocyte functions, such as uncoupling protein 1 (UCP1) in white adipose tissue . This process enhances energy expenditure and helps in managing obesity .
Comparison with Similar Compounds
10-Hydroxy-12Z-octadecenoic acid: A reduction product of 10-keto-12Z-octadecenoic acid.
Linoleic Acid: The precursor of this compound.
Uniqueness: this compound is unique due to its specific activation of TRPV1 and its significant role in energy metabolism and obesity management. Its production by gut lactic acid bacteria also highlights its importance in the gut microbiome and overall metabolic health .
Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-10-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8- |
InChI Key |
IEQLMTRAAYQDSD-FLIBITNWSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


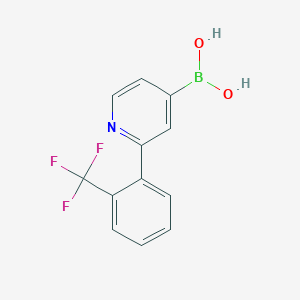
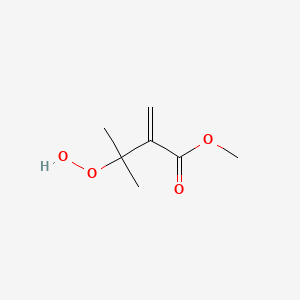
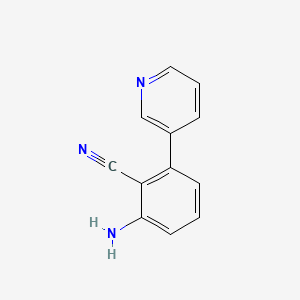
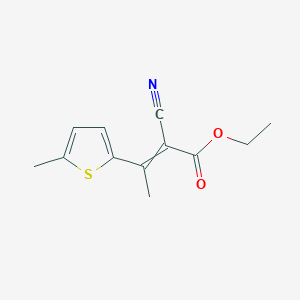

![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
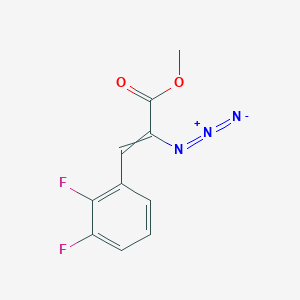
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
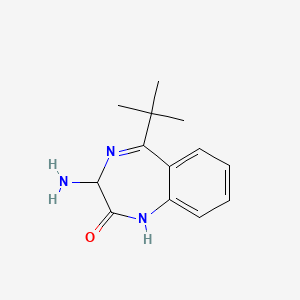
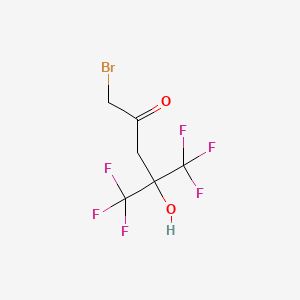
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
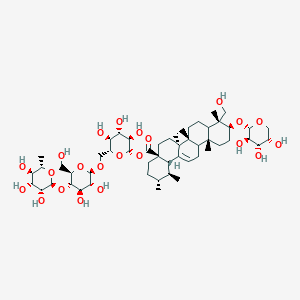
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
